REACTION_CXSMILES
|
[BH4-].[Na+].[I-].[CH3:4][O:5][C:6]1[CH:7]=[C:8]([C:14]([CH:35]([CH3:37])[CH3:36])([C:33]#[N:34])[CH2:15][CH2:16][CH2:17][CH:18]2[CH2:27][C:26]3[C:21](=[CH:22][C:23]([O:30][CH3:31])=[C:24]([O:28][CH3:29])[CH:25]=3)[CH:20]=[N+:19]2[CH3:32])[CH:9]=[CH:10][C:11]=1[O:12][CH3:13]>CO>[CH3:4][O:5][C:6]1[CH:7]=[C:8]([C:14]([CH:35]([CH3:37])[CH3:36])([C:33]#[N:34])[CH2:15][CH2:16][CH2:17][CH:18]2[CH2:27][C:26]3[C:21](=[CH:22][C:23]([O:30][CH3:31])=[C:24]([O:28][CH3:29])[CH:25]=3)[CH2:20][N:19]2[CH3:32])[CH:9]=[CH:10][C:11]=1[O:12][CH3:13] |f:0.1,2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
lower alkanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
3-[4-(3,4-dimethoxyphenyl)-4-isopropyl-4-cyanobutyl]-6,7-dimethoxy-N-methyl-3,4-dihydroisoquinolinium iodide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[I-].COC=1C=C(C=CC1OC)C(CCCC1[N+](=CC2=CC(=C(C=C2C1)OC)OC)C)(C#N)C(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1OC)C(CCCC1N(CC2=CC(=C(C=C2C1)OC)OC)C)(C#N)C(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |